molecular formula C22H18FN3OS B2537793 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide CAS No. 896353-11-0

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide

Cat. No.: B2537793
CAS No.: 896353-11-0
M. Wt: 391.46
InChI Key: AMXQIGIOTLRQPN-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide is a complex organic compound that features a benzimidazole core, a phenyl group, and a fluorophenyl thioether moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is synthesized from o-phenylenediamine and an aromatic aldehyde in the presence of a suitable catalyst such as N,N-dimethylformamide and sulfur . The resulting benzimidazole derivative is then subjected to further reactions to introduce the phenyl and fluorophenyl thioether groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide is unique due to the presence of the fluorophenyl thioether group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide, a derivative of benzimidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzimidazole core, which is known for various pharmacological properties, including anti-cancer, anti-diabetic, and antimicrobial activities. The specific modifications in its structure, particularly the incorporation of a fluorophenyl group and a thioether linkage, may enhance its biological efficacy.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available benzimidazole derivatives. The initial steps often include the formation of the benzimidazole core followed by the introduction of the fluorophenyl and thio groups through nucleophilic substitution or coupling reactions. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the final product.

Antidiabetic Activity

Recent studies have highlighted the compound's potential as an α-glucosidase inhibitor. In vitro evaluations demonstrated that derivatives of benzimidazole could significantly reduce glucose absorption by inhibiting α-glucosidase activity. For instance, compounds with similar structural motifs exhibited IC50 values in the low micromolar range (e.g., 0.71 ± 0.02 µM), indicating strong inhibitory effects against this enzyme . This suggests that this compound could be a candidate for managing postprandial hyperglycemia.

Antitumor Activity

The compound's structural analogs have also been evaluated for antitumor properties. In particular, compounds featuring a benzimidazole scaffold have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the thio group may enhance interaction with cellular targets involved in tumor growth.

Antimicrobial Activity

Benzimidazole derivatives are frequently assessed for their antimicrobial potential. Preliminary screening suggests that modifications to the benzimidazole structure can lead to enhanced antibacterial and antifungal activities. The incorporation of a fluorophenyl group is hypothesized to increase lipophilicity, facilitating better membrane penetration and thus improving antimicrobial efficacy .

Case Study 1: Inhibition of α-Glucosidase

In a study involving several benzimidazole derivatives, this compound was tested alongside known inhibitors like acarbose. The results showed that this compound not only inhibited α-glucosidase effectively but also demonstrated non-cytotoxicity towards liver cells (LO2), making it a safer alternative for further development .

Case Study 2: Antitumor Evaluation

A series of benzimidazole-based compounds were synthesized and evaluated against various cancer cell lines. The results indicated that modifications leading to increased electron density at specific positions on the ring system enhanced cytotoxicity against breast cancer cells (MCF-7). The compound's ability to induce apoptosis was confirmed through flow cytometry assays .

Data Summary

Activity IC50 Value (µM) Mechanism Reference
α-Glucosidase Inhibition0.71 ± 0.02Non-competitive inhibition
Antitumor ActivityVaries by derivativeInduction of apoptosis
Antimicrobial ActivityVariesMembrane disruption

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3OS/c23-15-9-11-16(12-10-15)28-14-13-21(27)24-18-6-2-1-5-17(18)22-25-19-7-3-4-8-20(19)26-22/h1-12H,13-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXQIGIOTLRQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CCSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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